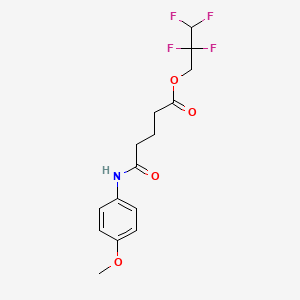
2,2,3,3-Tetrafluoropropyl 5-(4-methoxyanilino)-5-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-Tetrafluoropropyl 5-(4-methoxyanilino)-5-oxopentanoate is a fluorinated organic compound that has garnered interest in various scientific fields due to its unique chemical properties The presence of fluorine atoms in its structure imparts distinct characteristics such as high thermal stability, resistance to oxidation, and unique reactivity patterns
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl 5-(4-methoxyanilino)-5-oxopentanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 2,2,3,3-Tetrafluoropropanol: This intermediate can be synthesized by the reduction of 2,2,3,3-tetrafluoropropionic acid using a reducing agent such as lithium aluminum hydride (LiAlH4).
Formation of 2,2,3,3-Tetrafluoropropyl Bromide: The alcohol is then converted to the corresponding bromide using phosphorus tribromide (PBr3).
Coupling with 5-(4-Methoxyanilino)-5-oxopentanoic Acid: The final step involves the esterification of 2,2,3,3-tetrafluoropropyl bromide with 5-(4-methoxyanilino)-5-oxopentanoic acid in the presence of a base such as triethylamine (TEA) and a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,3-Tetrafluoropropyl 5-(4-methoxyanilino)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group in the pentanoate moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions, such as using sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of 2,2,3,3-tetrafluoropropyl 5-(4-hydroxyanilino)-5-oxopentanoate.
Reduction: Formation of 2,2,3,3-tetrafluoropropyl 5-(4-methoxyanilino)-5-hydroxypentanoate.
Substitution: Formation of this compound derivatives with substituted fluorine atoms.
Wissenschaftliche Forschungsanwendungen
2,2,3,3-Tetrafluoropropyl 5-(4-methoxyanilino)-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of high-performance materials, including polymers and coatings, due to its thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2,2,3,3-Tetrafluoropropyl 5-(4-methoxyanilino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated moiety enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to downstream effects such as reduced inflammation or inhibition of cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of oxidative stress and inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxy-N-(2,2,3,3-tetrafluoropropyl)aniline: Shares a similar fluorinated propyl group but differs in the aniline moiety.
4-Methoxy-2-nitro-N-(2,2,3,3-tetrafluoropropyl)aniline: Contains a nitro group, which imparts different reactivity and properties.
Uniqueness
2,2,3,3-Tetrafluoropropyl 5-(4-methoxyanilino)-5-oxopentanoate is unique due to its combination of a fluorinated propyl group and a methoxyanilino-pentanoate moiety. This unique structure imparts distinct chemical properties, such as enhanced thermal stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
2,2,3,3-tetrafluoropropyl 5-(4-methoxyanilino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F4NO4/c1-23-11-7-5-10(6-8-11)20-12(21)3-2-4-13(22)24-9-15(18,19)14(16)17/h5-8,14H,2-4,9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSVNFAEXOYZDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCC(=O)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F4NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
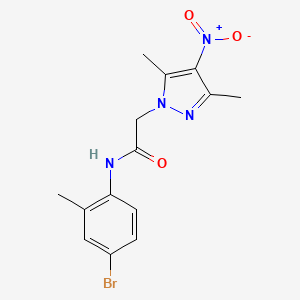
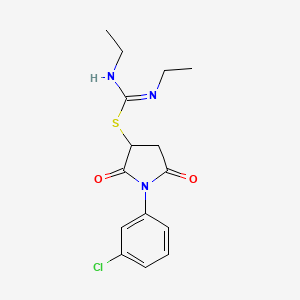
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4919256.png)
![2-[(7-amino-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B4919275.png)
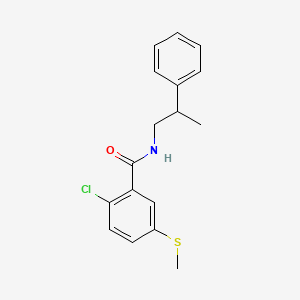
![3-(4-methoxybenzyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4919291.png)
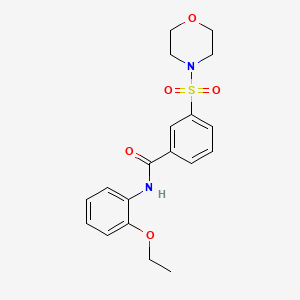
![3-(Propylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4919302.png)
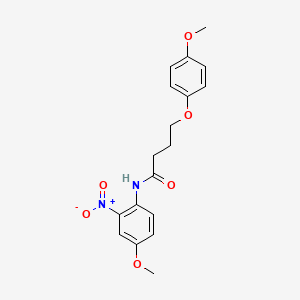
![1-methyl-5-(2-oxo-2-phenylethyl)-2-(2,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridin-5-ium bromide](/img/structure/B4919314.png)
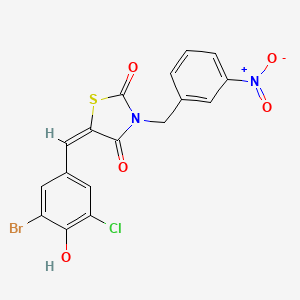
![2-(4-ethyl-1-piperazinyl)-N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B4919321.png)
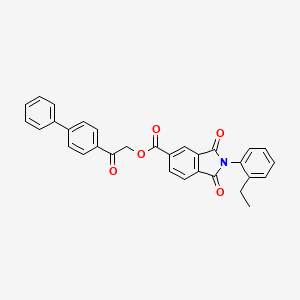
![3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B4919330.png)
